

Improving the light fastness of Disperse Blue 165:1 on polyester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 165:1*

Cat. No.: *B8796714*

[Get Quote](#)

Technical Support Center: C.I. Disperse Blue 165:1 on Polyester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the light fastness of C.I. **Disperse Blue 165:1** on polyester fabrics.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Disperse Blue 165:1 and why is its light fastness a concern?

A1: C.I. **Disperse Blue 165:1** is a monoazo disperse dye known for its brilliant blue shade and is primarily used for dyeing polyester and its blends.^[1] As an azo-based dye, it can be susceptible to photodegradation, which is the breakdown of the dye molecules upon exposure to light, leading to fading.^[2] Improving its light fastness is crucial for applications where the textile is exposed to significant sunlight, such as in automotive interiors, outdoor apparel, and home furnishings.^[3]

Q2: What are the primary factors that influence the light fastness of **Disperse Blue 165:1** on polyester?

A2: Several factors can affect the light fastness of **Disperse Blue 165:1** on polyester:

- Dye Structure: The inherent chemical structure of this azo dye makes it prone to degradation under UV radiation.[2]
- Presence of Unfixed Dye: Residual dye particles on the fiber surface after dyeing have poor light fastness. A thorough cleaning process is essential to remove them.[2]
- Dyeing Depth: Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules.[2]
- Finishing Chemicals: Certain chemical finishes, especially cationic softeners, can negatively impact the light fastness of disperse dyes.
- UV Exposure: The intensity and duration of exposure to UV radiation directly accelerate the fading process.[2]

Q3: How can I significantly improve the light fastness of my dyed polyester samples?

A3: A multi-step approach is most effective. This includes proper dyeing and fixation, a thorough reduction clearing process to remove unfixed dye, and the application of a UV absorber as an after-treatment.[2] UV absorbers are chemical compounds that absorb harmful UV radiation and dissipate it as less harmful energy, thus protecting the dye molecules from degradation.[4] Benzotriazole-type UV absorbers are commonly used for this purpose on polyester.[3]

Q4: What is "reduction clearing" and why is it critical for good light fastness?

A4: Reduction clearing is a crucial post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) under alkaline and high-temperature conditions.[2] This process removes any unfixed disperse dye from the surface of the polyester fibers.[2] These surface dye particles are not properly bonded within the fiber and are highly susceptible to fading upon light exposure, in addition to causing poor wash and rubbing fastness.[2]

Q5: Will using a UV absorber affect the final shade of the fabric?

A5: When applied correctly, a UV absorber should not significantly affect the color or shade of the dyed fabric.[5] However, it is always recommended to conduct a preliminary test on a small sample to ensure there are no undesirable changes in the color profile.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Poor light fastness (fading) despite standard dyeing.	<p>1. Incomplete removal of unfixed dye: Residual dye on the fiber surface is a primary cause of poor light fastness.</p> <p>[2]2. Dye migration: Subsequent high-temperature finishing processes can cause dye to migrate to the fiber surface.[2]</p>	<p>1. Implement a thorough reduction clearing process after dyeing to strip surface dyes.[2]2. Select dyes with high sublimation fastness and carefully control the temperature of any post-dyeing heat treatments.[2]</p>
Inconsistent or patchy fading across the fabric.	<p>1. Uneven dye penetration: This can be due to poor dye dispersion or improper leveling during the dyeing process.[3]2. Uneven application of after-treatments: Inconsistent application of UV absorbers or other finishing agents.</p>	<p>1. Use a high-quality dispersing agent and ensure proper agitation and circulation in the dyebath.[6]2. Ensure uniform application of any after-treatments by controlling liquor ratio, temperature, and time.</p>
Colorfastness to light is good, but wash fastness is poor.	Presence of unfixed dye: While deeper shades might initially show good light fastness, the unfixed surface dye is easily removed during washing.[2]	A thorough reduction clearing is essential. This process is critical for improving both wash and light fastness by removing the problematic surface dye.[2]

Data Presentation

The following table summarizes the expected light fastness ratings for polyester dyed with C.I. **Disperse Blue 165:1** under different treatment conditions, according to the ISO 105-B02 standard (Blue Wool Scale, where 1 is very poor and 8 is maximum fastness).

Treatment	Light Fastness Rating (ISO 105-B02)
Standard Dyeing (No After-treatment)	5-6
Standard Dyeing + Reduction Clearing	6
Standard Dyeing + Reduction Clearing + UV Absorber (2% on weight of fabric)	6-7
Data sourced from BenchChem Technical Support Center. [2]	

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with Disperse Blue 165:1

- Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.[\[2\]](#)
- Dye Bath Preparation:
 - Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) to 10:1.[\[2\]](#)
 - Add a dispersing agent (e.g., 1 g/L).[\[2\]](#)
 - If using hard water, add a sequestering agent (e.g., 0.5 g/L).[\[2\]](#)
 - Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/acetate buffer.[\[2\]](#)
- Dyeing Procedure:
 - Pre-disperse the required amount of **Disperse Blue 165:1** (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.[\[2\]](#)
 - Add the dye dispersion to the bath at 60°C.[\[2\]](#)
 - Introduce the scoured polyester fabric.

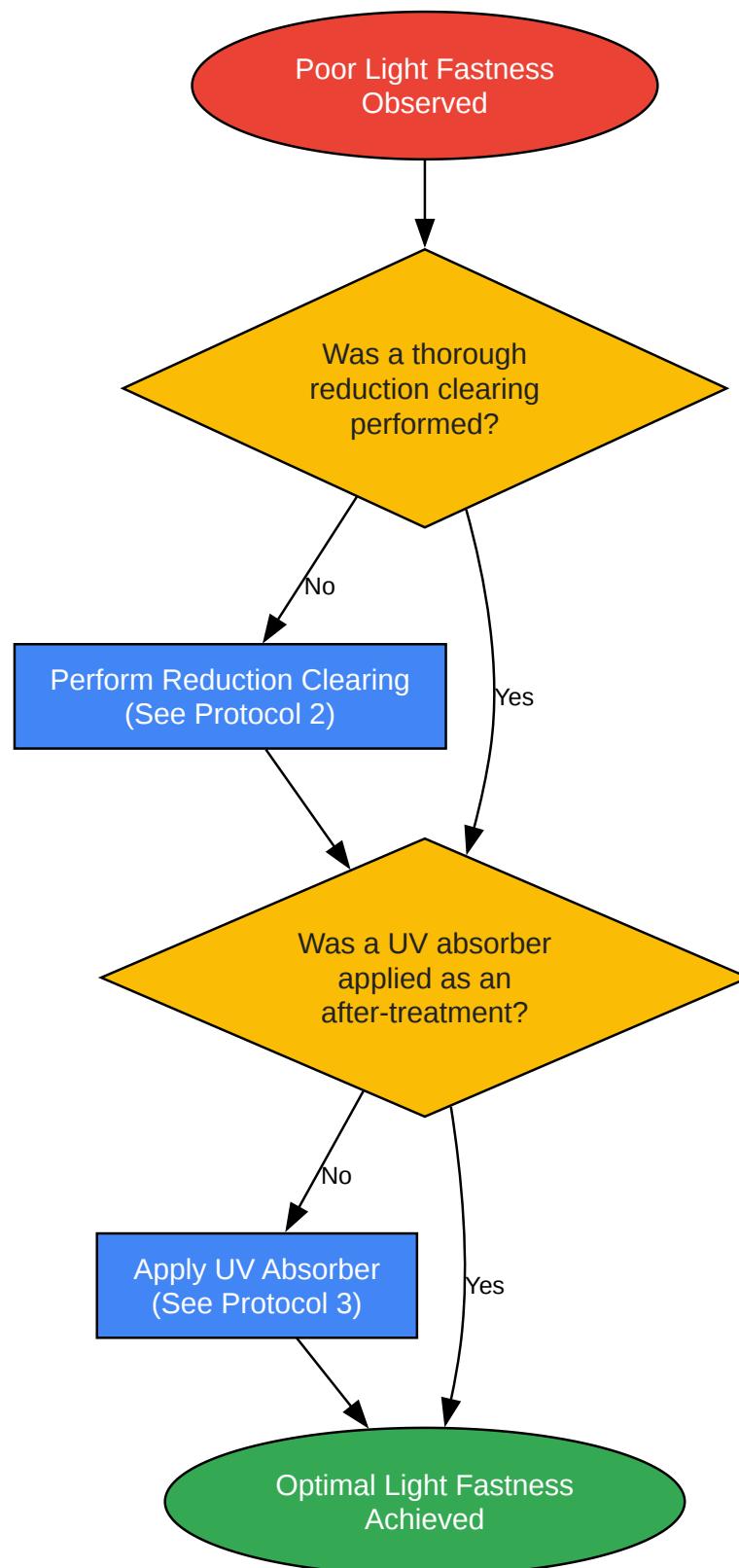
- Raise the temperature to 130°C at a rate of 1.5°C per minute.[2]
- Hold at 130°C for 45-60 minutes to allow for dye penetration and fixation.[2]
- Cool the dyebath to 70°C before draining.[2]
- Rinse the fabric.

Protocol 2: Reduction Clearing

- Initial Rinse: After dyeing, rinse the fabric with hot water (approximately 70°C) to remove residual dye liquor and chemicals.[2]
- Bath Preparation: Prepare a fresh bath containing:
 - Sodium Hydroxide (e.g., 2 g/L)
 - Sodium Hydrosulfite (e.g., 2 g/L)[2]
- Treatment: Heat the bath to 70-80°C and treat the dyed fabric for 15-20 minutes.[2]
- Rinsing and Neutralization:
 - Drain the reduction clearing bath.
 - Rinse the fabric thoroughly with hot water, followed by a cold water rinse until the water runs clear.[2]
 - Neutralize the fabric in a bath containing a weak acid (e.g., 1 g/L acetic acid) at 40°C for 10 minutes.[2]
 - Perform a final cold rinse.
 - Dry the fabric at a temperature not exceeding 100°C.

Protocol 3: After-treatment with a UV Absorber

- Bath Preparation: Following the reduction clearing and rinsing steps, prepare a fresh bath with:


- A benzotriazole-based UV absorber (e.g., 2% on weight of fabric).[2]
 - A dispersing agent (e.g., 0.5 g/L).[2]
 - Adjust the pH to 5.0 with acetic acid.[2]
- Treatment:
 - Introduce the reduction-cleared fabric at 50°C.[2]
 - Raise the temperature to 120°C and hold for 30 minutes.[2]
 - Cool the bath, then rinse and dry the fabric.[2]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for enhancing the light fastness of **Disperse Blue 165:1**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for addressing poor light fastness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Impact of UV-absorbers on UV Protective Properties and Light Fastness of Coloration of Cotton Fabric Dyed with Monofluorine-s-Triazine Reactive Dyes | Tekstil [tekstil.hist.hr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- To cite this document: BenchChem. [Improving the light fastness of Disperse Blue 165:1 on polyester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8796714#improving-the-light-fastness-of-disperse-blue-165-1-on-polyester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com